3-(3-Fluoro-5-nitrophenyl)pyridine
Description
Overview of Pyridine-Containing Biaryls in Organic Chemistry and Medicinal Chemistry Scaffolds
Pyridine-containing biaryls are considered privileged structures in medicinal chemistry due to their presence in a wide array of biologically active compounds. researchgate.netrsc.org The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. acs.org This makes biaryl pyridines valuable frameworks for designing drugs that can effectively interact with proteins and enzymes. nih.gov
In fact, pyridine and its derivatives are among the most common heterocyclic motifs found in drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgrsc.org Their applications span a broad range of therapeutic areas, including cancer treatment, central nervous system disorders, and infectious diseases. rsc.orgmdpi.com The versatility of the biaryl pyridine scaffold allows chemists to create large libraries of compounds with diverse biological activities. nih.gov
Importance of Fluorine and Nitro Substituents in Aromatic Systems
The nitro group, on the other hand, is a strong electron-withdrawing group that can significantly impact the electronic properties of an aromatic system. beilstein-journals.org This can be advantageous in several ways. For instance, the presence of a nitro group can make an aromatic ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules. beilstein-journals.orgnih.gov In medicinal chemistry, the nitro group can be a crucial pharmacophore, directly participating in the binding to a biological target or serving as a synthetic handle for further molecular modifications. mdpi.com
Historical Context of Biaryl Synthesis and Pyridine Functionalization Challenges
The synthesis of biaryl compounds has traditionally relied on transition metal-catalyzed cross-coupling reactions. researchgate.net While effective, these methods often require the pre-functionalization of both aromatic partners with halides or other reactive groups, which can add steps and complexity to a synthetic sequence. nih.gov
The functionalization of pyridines, in particular, has posed long-standing challenges for chemists. researchgate.net The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can interfere with many standard synthetic transformations. rsc.orgresearchgate.net Achieving selective functionalization at specific positions of the pyridine ring, especially at the C3-position, has been a significant hurdle. researchgate.net However, recent advances in synthetic methodology, including direct C-H functionalization techniques, are providing new and more efficient ways to access a wide range of substituted pyridines and their biaryl derivatives. nih.govacs.orgrsc.org These innovative methods are paving the way for the discovery of novel compounds with enhanced properties for various applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-(3-fluoro-5-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-10-4-9(5-11(6-10)14(15)16)8-2-1-3-13-7-8/h1-7H |
InChI Key |
DNWKKKJWTGERNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 3 Fluoro 5 Nitrophenyl Pyridine and Analogues
Nucleophilic Aromatic Substitution (SNAr) on the Fluoronitrophenyl Moiety
The 3-fluoro-5-nitrophenyl portion of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electronic influence exerted by the substituents on the phenyl ring.
Mechanism of SNAr Reactions in Fluorinated and Nitrated Aromatic Systems
The SNAr reaction is a stepwise process that is characteristic of aromatic systems bearing potent electron-withdrawing groups. wikipedia.org Unlike SN2 reactions, which involve a single transition state at a tetrahedral carbon, SNAr reactions occur at a planar sp2-hybridized carbon and proceed via a two-step addition-elimination mechanism. wikipedia.org
The process is initiated by the attack of a nucleophile on the carbon atom that bears the leaving group. This initial step is typically the rate-determining step because it disrupts the aromaticity of the ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.govstackexchange.com In the second, generally faster step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com While the classical mechanism involves a distinct Meisenheimer intermediate, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism (cSNAr), avoiding a stable intermediate. nih.govstrath.ac.uk
Role of Electron-Withdrawing Groups in SNAr Activation
Electron-withdrawing groups (EWGs) are crucial for activating an aromatic ring towards nucleophilic attack. wikipedia.org In the case of 3-(3-Fluoro-5-nitrophenyl)pyridine, the fluoronitrophenyl moiety is activated by both a nitro group (-NO2) and a fluorine atom (-F). These groups, particularly the nitro group positioned meta to the pyridine (B92270) substituent and ortho to the fluorine leaving group, play a pivotal role in stabilizing the anionic Meisenheimer intermediate. wikipedia.orgnih.gov
The stabilization occurs through resonance and inductive effects. The strong π-accepting nitro group can delocalize the negative charge of the intermediate, which is a key factor in lowering the activation energy of the initial nucleophilic attack. wikipedia.org The high electronegativity of the fluorine atom also contributes to this stabilization through its inductive effect. stackexchange.com Without such activating groups, the energy barrier for the formation of the negatively charged intermediate is generally too high for the reaction to proceed. nih.gov
| Group | Effect on SNAr | Mechanism of Action |
| Nitro (-NO2) | Strong Activation | Stabilizes the Meisenheimer complex through strong resonance and inductive electron withdrawal. |
| Cyano (-CN) | Activation | Stabilizes the intermediate via resonance and induction. |
| Acyl (-COR) | Activation | Stabilizes the intermediate via resonance and induction. |
| Fluorine (-F) | Activation | Stabilizes the intermediate primarily through a strong inductive effect. |
Meisenheimer Complex Formation and Stability
A Meisenheimer complex is the adduct formed between an electron-poor arene and a nucleophile. wikipedia.org It serves as a reactive intermediate in SNAr reactions. wikipedia.org The formation of this complex involves the rehybridization of the carbon atom under attack from sp2 to sp3, temporarily breaking the ring's aromaticity. stackexchange.com
The stability of the Meisenheimer complex is paramount and is directly influenced by the number and strength of the electron-withdrawing groups present on the aromatic ring. wikipedia.org For the fluoronitrophenyl moiety, the negative charge that develops in the ring during the formation of the complex is effectively delocalized onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, making its formation more favorable. wikipedia.org While often transient, some Meisenheimer complexes can be stable enough to be isolated and characterized as salts. wikipedia.org Studies on various nitropyridines and other nitroaromatic compounds have demonstrated the formation of these complexes, sometimes leading to subsequent reactions like alkylation via vicarious nucleophilic substitution (VNS). acs.org The efficiency of Meisenheimer complex formation has also been correlated with the biological activity of some nitroaromatic compounds. nih.govrsc.org
Comparative Reactivity of Fluoro and Nitro Leaving Groups
In SNAr reactions, the identity of the leaving group can have a counterintuitive effect on the reaction rate. Contrary to what is observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is an excellent leaving group and fluoride (B91410) is poor, the order of reactivity for halogens in SNAr is often reversed: F > Cl > Br > I. strath.ac.uk
While fluorine is an excellent leaving group in SNAr, the nitro group can also be displaced, a reaction known as denitration. Computational studies have investigated the displacement of a nitro group by fluoride. strath.ac.uk However, in a molecule like this compound, the substitution of the fluorine atom is generally the more common and synthetically utilized pathway in SNAr reactions. nih.govnih.gov
| Leaving Group | Typical SNAr Reactivity | Rationale |
| Fluoride (F-) | High | High electronegativity stabilizes the transition state and Meisenheimer complex during the rate-determining nucleophilic attack. |
| Chloride (Cl-) | Moderate | Less electronegative than fluorine, leading to less stabilization of the intermediate. |
| Bromide (Br-) | Moderate | Reactivity is generally similar to or slightly less than chloride. |
| Iodide (I-) | Low | Least electronegative halogen, providing the least stabilization for the rate-determining step. |
| Nitro (NO2-) | Variable | Can act as a leaving group, but fluorine is typically more readily displaced in activated systems containing both. |
Electrophilic Aromatic Substitution (EAS) on Pyridine and Phenyl Rings
The electronic nature of this compound makes it highly resistant to electrophilic aromatic substitution. Both the pyridine and the substituted phenyl rings are electron-deficient.
Deactivation of Pyridine Ring Towards Electrophilic Attack
The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene (B151609) and thus less reactive towards electrophiles. rsc.orgresearchgate.net
Furthermore, electrophilic substitution reactions, such as nitration, are typically carried out in strongly acidic conditions. masterorganicchemistry.com Under these conditions, the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) cation. rsc.org The positive charge on the nitrogen atom dramatically increases its electron-withdrawing effect, further deactivating the ring to a very high degree. Consequently, electrophilic aromatic substitution on pyridine is notoriously difficult to achieve. rsc.org When it does occur, it requires harsh conditions and generally proceeds at the 3-position, as attack at the 2- or 4-positions would result in a highly destabilized resonance structure with a positive charge on the already positive nitrogen atom. The phenyl ring in this compound is also severely deactivated towards EAS by the attached nitro group and the electron-withdrawing pyridyl substituent.
Reactivity of the Nitro Group in this compound Analogues
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis and is highly relevant for analogues of this compound, as the resulting amino compounds are versatile synthetic intermediates. A variety of methods are available for the reduction of aromatic nitro compounds. beilstein-journals.org
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. beilstein-journals.org This method is generally clean and efficient, often proceeding under mild conditions of temperature and pressure. Another common approach involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. rsc.org For instance, the Bechamp reduction uses iron filings in the presence of an acid.
More recently, biocatalytic methods using nitroreductases have been developed, offering high selectivity and operation under mild, environmentally benign conditions. organicchemistrytutor.com These enzymes can catalyze the stepwise reduction of a nitro group to a nitroso, then a hydroxylamine, and finally to an amine. organicchemistrytutor.com The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, particularly in molecules with multiple reducible functional groups.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | MeOH or EtOH, room temperature, 1-4 atm H₂ | Commonly used, high efficiency, may also reduce other functional groups. |
| Fe, HCl or CH₃COOH | Reflux | Classical method, inexpensive. rsc.org |
| SnCl₂·2H₂O, HCl | EtOH, reflux | Effective for selective reductions. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic medium | Can be selective in the presence of other reducible groups. beilstein-journals.org |
| Nitroreductase Enzymes | Aqueous buffer, ambient temperature | High selectivity, environmentally friendly. organicchemistrytutor.com |
While the reduction of nitro groups is common, their oxidative cleavage is a less frequently encountered reaction. However, under specific conditions, the C-NO₂ bond in nitroaromatic compounds can be cleaved. Recent research has highlighted novel transformations of nitroarenes that involve C–N bond cleavage. rsc.orgrsc.org
One such process is oxidative denitration. For example, hydroxyl radicals have been shown to induce the denitration of certain nitroaromatic compounds like 5-nitrouracil. rsc.org This reaction proceeds by the addition of the hydroxyl radical to the carbon atom bearing the nitro group, followed by the elimination of nitrous acid. rsc.org Another novel reaction involves the denitration of nitroaromatic compounds through reaction with arylnitrile radical cations, which has been observed in mass spectrometry studies. nih.govacs.org
In a different approach, photoexcited nitroarenes have been used as surrogates for ozone in the oxidative cleavage of alkenes. scispace.comnih.gov While this reaction involves the nitro group, it leads to the cleavage of a C=C bond in another molecule rather than the cleavage of the C-NO₂ bond from the aromatic ring itself. These emerging areas of research suggest that under suitable oxidative conditions, the nitro group in a molecule like this compound could potentially undergo cleavage, although this is not a standard synthetic transformation. rsc.org
Reactivity of the Pyridine Nitrogen Atom in this compound
The nitrogen atom in the pyridine ring of this compound retains its characteristic Lewis basicity and nucleophilicity, though these properties are modulated by the electronic influence of the substituent at the 3-position. The 3-fluoro-5-nitrophenyl group is strongly electron-withdrawing, which is expected to decrease the electron density on the pyridine ring and, consequently, reduce the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. gcwgandhinagar.comnih.gov
Despite this deactivation, the pyridine nitrogen can still undergo typical reactions of tertiary amines, such as:
Protonation: It will react with strong acids to form a pyridinium salt.
N-Oxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can form the corresponding pyridine N-oxide. arkat-usa.org The formation of N-oxides can be a useful synthetic strategy, as the N-oxide group alters the reactivity of the pyridine ring, facilitating certain substitution reactions. nih.gov
Quaternization: The nitrogen atom can be alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary pyridinium salt. gcwgandhinagar.comrsc.orgresearchgate.net The rate of quaternization is sensitive to the electronic effects of substituents on the pyridine ring. rsc.org
The reduced nucleophilicity of the pyridine nitrogen due to the electron-withdrawing substituent means that these reactions might require more forcing conditions than for pyridine itself. The study of such reactions provides insight into the electronic character of the this compound system.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Fluoro 5 Nitrophenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H), carbon-13 (¹³C), and in this case, fluorine-19 (¹⁹F), a comprehensive structural elucidation of 3-(3-Fluoro-5-nitrophenyl)pyridine can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the seven protons in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the electronegative fluorine and nitro groups, and the nitrogen atom in the pyridine (B92270) ring. The protons on the nitrophenyl ring are anticipated to appear at lower fields (higher ppm values) due to the strong electron-withdrawing nature of the nitro group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 8.50 | d | J(H-2', H-6') = 2.4 |
| H-4' | 8.35 | dd | J(H-4', H-6') = 2.4, J(H-4', F) = 9.0 |
| H-6' | 8.20 | d | J(H-6', H-2') = 2.4, J(H-6', H-4') = 2.4 |
| H-2 | 9.10 | d | J(H-2, H-6) = 2.0 |
| H-4 | 8.80 | ddd | J(H-4, H-5) = 8.0, J(H-4, H-6) = 1.5, J(H-4, H-2) = 0.5 |
| H-5 | 7.60 | dd | J(H-5, H-4) = 8.0, J(H-5, H-6) = 4.8 |
| H-6 | 8.95 | dd | J(H-6, H-5) = 4.8, J(H-6, H-2) = 2.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The carbons attached to the fluorine and nitro groups, as well as those in the pyridine ring, are expected to show characteristic shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1' | 140.5 | d |
| C-2' | 115.0 | d |
| C-3' | 163.0 | d |
| C-4' | 120.0 | d |
| C-5' | 149.0 | s |
| C-6' | 125.0 | s |
| C-2 | 152.0 | s |
| C-3 | 135.0 | s |
| C-4 | 138.0 | s |
| C-5 | 124.0 | s |
| C-6 | 150.0 | s |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride (B91410). The signal will likely appear as a triplet of doublets due to coupling with the adjacent protons on the phenyl ring.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-3' | -110.0 | td |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between H-4 and H-5, H-5 and H-6, and H-2 and H-6 on the pyridine ring, as well as between H-2', H-4', and H-6' on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would show correlations between protons and their directly attached carbon atoms. This would allow for the direct assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between the two aromatic rings, for example, by observing a correlation between the pyridine protons (e.g., H-2, H-4) and the carbon of the phenyl ring attached to the pyridine (C-1').
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups in this compound gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1450 | 1600 - 1450 |
| N-O Asymmetric Stretch (NO₂) | 1550 - 1520 | 1550 - 1520 |
| N-O Symmetric Stretch (NO₂) | 1350 - 1320 | 1350 - 1320 |
| C-N Stretch (Pyridine) | 1300 - 1200 | 1300 - 1200 |
| C-F Stretch | 1250 - 1100 | 1250 - 1100 |
| C-NO₂ Stretch | 870 - 840 | 870 - 840 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 218.04 | Molecular Ion |
| [M-NO₂]⁺ | 172.04 | Loss of a nitro group |
| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |
| [C₆H₃FN]⁺ | 112.02 | Fluoronitrophenyl fragment after loss of NO₂ |
The fragmentation pattern would likely involve the initial loss of the nitro group, followed by further fragmentation of the biphenyl (B1667301) core. The relative abundances of these fragment ions would provide additional structural information.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
A comprehensive search of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular and supramolecular structure, including crystal data, molecular geometry, and intermolecular interactions, cannot be provided at this time.
While experimental determination of the crystal structure of this compound has not been reported, the crystallographic analysis of closely related nitrophenylpyridine derivatives offers valuable insights into the potential structural features of the target compound. For instance, studies on similar molecules reveal common packing motifs and intermolecular interactions that are likely to be relevant.
Typically, the solid-state architecture of such compounds is governed by a combination of weak intermolecular forces. These include:
Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The nitro group's oxygen atoms and the pyridine nitrogen atom are potential acceptors for these interactions.
π-π Stacking Interactions: The aromatic nature of both the pyridine and the nitrophenyl rings suggests the likelihood of π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, are a common feature in the crystal structures of phenylpyridine derivatives and contribute significantly to the stability of the crystal lattice.
Halogen Bonding: The fluorine atom on the phenyl ring introduces the possibility of halogen bonding, where the electrophilic region of the fluorine atom interacts with a nucleophilic site, such as the nitro group's oxygen atoms or the pyridine nitrogen.
For a definitive understanding of the three-dimensional arrangement of this compound in the solid state, experimental determination of its crystal structure via single-crystal X-ray diffraction is necessary. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Furthermore, it would elucidate the supramolecular assembly, revealing how individual molecules pack together to form the crystal lattice and providing quantitative details of the intermolecular interactions involved.
To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent experimental data for this compound.
Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₁H₇FN₂O₂ |
| Formula weight | 218.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.500(2) Å, α = 90° |
| b = 15.200(3) Å, β = 98.50(2)° | |
| c = 8.800(2) Å, γ = 90° | |
| Volume | 992.0(4) ų |
| Z | 4 |
| Density (calculated) | 1.460 Mg/m³ |
| Absorption coefficient | 0.120 mm⁻¹ |
| F(000) | 448 |
Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C-F | 1.35(1) |
| C-N (nitro) | 1.48(2) |
| N-O | 1.22(1) |
| C-C (inter-ring) | 1.49(2) |
| C-N-C (pyridine) | 117.0(5) |
| O-N-O (nitro) | 124.0(5) |
| Dihedral Angle | 35.0(3) |
| (Phenyl-Pyridine) |
Obtaining the actual crystallographic data for this compound would be a valuable contribution to the field of structural chemistry, allowing for direct comparison with related compounds and a deeper understanding of the structure-property relationships in this class of molecules.
Computational and Theoretical Investigations of 3 3 Fluoro 5 Nitrophenyl Pyridine
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and various other properties. For a molecule like 3-(3-Fluoro-5-nitrophenyl)pyridine, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G*) to provide a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The geometry of this compound is defined by the spatial arrangement of its constituent atoms. Due to the single bond connecting the pyridine (B92270) and the fluoronitrophenyl rings, rotation around this bond is possible, leading to different conformations. The most stable conformation, or the global minimum on the potential energy surface, corresponds to the molecule's ground state geometry.
A key feature of biaryl systems like this is the dihedral angle between the two aromatic rings. This angle is influenced by a balance of steric hindrance between adjacent atoms and electronic effects, such as the extension of π-conjugation across the rings. For this compound, the presence of substituents on both rings will significantly influence this angle. The fluorine and nitro groups on the phenyl ring and the nitrogen atom in the pyridine ring will create a unique electronic and steric environment.
Optimization calculations for analogous biaryl compounds suggest that the most stable conformer is likely to be non-planar, with a dihedral angle that minimizes steric repulsion while allowing for some degree of electronic communication between the rings. nih.gov The table below presents hypothetical, yet realistic, optimized geometric parameters for the ground state of this compound, derived from typical values for similar structures.
| Parameter | Predicted Value |
| C-C (inter-ring) bond length | ~ 1.48 Å |
| C-N (pyridine) bond length | ~ 1.34 Å |
| C-F bond length | ~ 1.35 Å |
| C-NO2 bond length | ~ 1.47 Å |
| Dihedral Angle (Py-Ph) | ~ 30-50° |
Vibrational Frequency Calculations and Spectral Predictions
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). q-chem.com These calculations also provide predictions of the infrared (IR) and Raman spectra, which are invaluable for the experimental identification and characterization of the compound.
The vibrational modes of this compound can be assigned to specific motions of its functional groups. For instance, the nitro group (NO₂) has characteristic symmetric and asymmetric stretching frequencies. The C-F bond will have a strong stretching vibration, and the pyridine ring will exhibit a series of characteristic ring stretching and bending modes. researchgate.netresearchgate.net
The table below outlines the predicted vibrational frequencies for key functional groups in this compound, based on data from similar aromatic nitro and fluoro compounds. researchgate.netcdnsciencepub.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| NO₂ asymmetric stretch | 1520 - 1560 |
| NO₂ symmetric stretch | 1340 - 1360 |
| C-F stretch | 1100 - 1250 |
| Pyridine ring breathing | 990 - 1030 |
| C-H aromatic stretch | 3050 - 3150 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are crucial in determining the electronic properties and reactivity of a molecule.
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be predominantly located on the aromatic rings. The presence of the electron-donating fluorine atom (through resonance) and the electron-withdrawing nitro group will influence the electron density distribution. DFT calculations on similar substituted aromatic systems can provide insights into the likely localization of the HOMO. researchgate.netresearchgate.net It is anticipated that the HOMO will have significant contributions from the π-system of the phenyl ring, with some delocalization onto the pyridine ring.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the lowest energy orbital that is empty of electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.com In this compound, the strongly electron-withdrawing nitro group will significantly lower the energy of the LUMO and likely dominate its spatial distribution. researchgate.net This would make the region around the nitro-substituted phenyl ring highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
The table below provides estimated HOMO and LUMO energies and the resulting energy gap for this compound, based on calculations for analogous nitroaromatic compounds. nih.gov
| Parameter | Predicted Energy Value (eV) |
| HOMO Energy | ~ -7.0 to -6.5 |
| LUMO Energy | ~ -3.5 to -3.0 |
| HOMO-LUMO Gap | ~ 3.5 to 4.0 |
Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.orglibretexts.org For this compound, a key aspect of its PES would be the torsional potential around the inter-ring C-C bond. Mapping this part of the PES would involve calculating the energy of the molecule at various fixed dihedral angles between the pyridine and phenyl rings.
This analysis would reveal the energy barriers to rotation and identify the most stable (lowest energy) and least stable (highest energy) conformations. nih.govchemrxiv.org The transition states for rotation would correspond to the maxima on the rotational energy profile. Understanding the PES is crucial for elucidating potential reaction pathways, as it provides a landscape on which chemical reactions occur. researchgate.net For example, in a reaction involving this molecule, the reactants would traverse a path on the PES, moving from the initial geometry through a transition state to the final product geometry. The shape of the PES would dictate the activation energy and the feasibility of different reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Considerations in Compound Design
The design of novel compounds often involves the systematic modification of a lead structure and the subsequent evaluation of the impact of these changes on its activity. Key molecular descriptors that would be considered in a QSAR study of this compound and its derivatives include:
Topological Descriptors: These are based on the two-dimensional representation of the molecule and describe its size, shape, and branching.
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and polarizability. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence these properties.
Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
For a closely related compound, 3-Fluoro-5-nitropyridine , the following computed properties provide an indication of the types of descriptors that would be relevant for this compound.
| Descriptor | Value (for 3-Fluoro-5-nitropyridine) | Significance in QSAR |
| Molecular Weight | 142.09 g/mol | Relates to the size of the molecule. |
| XLogP3-AA | 0.8 | A measure of lipophilicity, influencing membrane permeability. |
| Hydrogen Bond Donor Count | 0 | Indicates the capacity to donate hydrogen bonds. |
| Hydrogen Bond Acceptor Count | 4 | Reflects the ability to accept hydrogen bonds, crucial for receptor binding. |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net |
In a typical QSAR workflow, a series of analogues of this compound would be synthesized, their biological activity measured, and a range of molecular descriptors calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a predictive model. Such a model could elucidate the structural features crucial for activity and guide the design of more potent or selective compounds.
Atoms in Molecules (AIM) and Molecular Electrostatic Potential (MEP) Analyses
Atoms in Molecules (AIM) theory and Molecular Electrostatic Potential (MEP) analysis are powerful computational tools that provide deep insights into the electronic structure, chemical bonding, and reactivity of a molecule.
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. tandfonline.com This analysis allows for the characterization of interatomic interactions, including covalent and non-covalent bonds.
For an aromatic system like this compound, an AIM analysis would focus on the properties of the bond critical points (BCPs) for the various bonds within the molecule. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative.
High ρ and negative ∇²ρ are characteristic of shared interactions (covalent bonds).
Low ρ and positive ∇²ρ indicate closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions.
While a specific AIM analysis for this compound is not available, studies on related nitroaromatic compounds would suggest the following:
The C-N bond connecting the nitro group to the phenyl ring would exhibit a lower electron density compared to the C-C bonds within the aromatic rings, indicating a degree of ionic character due to the strong electron-withdrawing nature of the nitro group.
The C-F bond would also show significant polarity.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It is typically visualized as a 3D map, where different colors represent different potential values.
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically associated with lone pairs of electrons on electronegative atoms.
Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These are usually found around atomic nuclei, particularly hydrogen atoms attached to electronegative atoms.
Green regions denote areas of neutral potential.
For this compound, the MEP map would be expected to show:
Negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites potential targets for electrophiles or hydrogen bond donors.
Positive potential (blue) in the vicinity of the hydrogen atoms of the aromatic rings.
The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.
Synthetic Applications and Derivatization Pathways of 3 3 Fluoro 5 Nitrophenyl Pyridine As a Versatile Intermediate
Preparation of Functionalized Pyridine (B92270) Derivatives through Chemical Transformations
The pyridine moiety of 3-(3-fluoro-5-nitrophenyl)pyridine can be functionalized through various chemical transformations. The nitrogen atom in the pyridine ring can be targeted to form N-oxides, which in turn can facilitate reactions such as nucleophilic substitution at the meta position. nih.govrsc.org For instance, the formation of a pyridine N-oxide can activate the ring for fluorination. nih.govrsc.org Additionally, the pyridine ring can undergo C-H functionalization, a powerful strategy for introducing new substituents. nih.gov Rh(III)-catalyzed C-H functionalization has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govresearchgate.net This method provides a direct way to build complexity on the pyridine core.
The pyridine scaffold is a common feature in many pharmaceutical compounds due to its ability to improve water solubility and its role as a pharmacophore. nih.gov The derivatization of the pyridine ring in this compound can lead to the development of novel therapeutic agents. nih.gov
Synthesis of Poly-substituted Biaryl Systems via Further Functionalization
The biaryl scaffold is a prevalent structural motif in natural products, pharmaceuticals, and chiral ligands. The this compound core provides an excellent starting point for the synthesis of poly-substituted biaryl systems. Further functionalization can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds between aromatic rings.
The strategic placement of the fluoro and nitro groups on the phenyl ring influences the electronic properties of the molecule, which can be exploited for regioselective cross-coupling reactions. For example, the nitro group can be converted to other functionalities, such as an amino group, which can then direct ortho-lithiation or be used in other coupling chemistries. The asymmetric synthesis of axially chiral biaryls, a class of compounds with significant applications in catalysis and materials science, can be achieved through methods like the BaryPhos-facilitated asymmetric Suzuki-Miyaura cross-coupling. nih.gov This approach has been used to construct ortho-substituted axially chiral biaryls with high enantiomeric purity. nih.gov
Utilization of the Nitro Group for Diverse Chemical Transformations
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent reactions. unimi.it This reduction can be achieved using various reagents, each with its own selectivity and compatibility with other functional groups.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a widely used and efficient method. commonorganicchemistry.com Raney Nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
Metal-Mediated Reductions: Reagents such as iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), provide milder conditions for the reduction and are often compatible with other reducible functional groups. commonorganicchemistry.com
Transfer Hydrogenation: Using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron is another effective method that can be performed at low temperatures. unimi.it
The resulting amine, 3-(5-amino-3-fluorophenyl)pyridine, is a key intermediate for further derivatization. For example, it can be acylated, alkylated, or used in the synthesis of ureas and sulfonamides. nih.gov
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd-C | Hydrogen gas | Can also reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas | Often used to avoid dehalogenation. commonorganicchemistry.com |
| Fe/Acid | Acidic (e.g., AcOH) | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Zn/Acid | Acidic (e.g., AcOH) | Mild conditions. commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Good for sensitive substrates. commonorganicchemistry.com |
The amine derivative obtained from the reduction of the nitro group can undergo diazotization to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of transformations, allowing for the introduction of a wide range of substituents onto the aromatic ring.
The general process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. google.com The resulting diazonium salt can then be used in reactions such as:
Sandmeyer Reaction: Introduction of halides (Cl, Br) or cyanide (CN) using copper(I) salts.
Schiemann Reaction: Introduction of fluorine using fluoroboric acid (HBF₄). acs.org
Gattermann Reaction: Introduction of a formyl group.
Gomberg-Bachmann Reaction: Arylation to form new biaryl compounds.
Reduction: Replacement of the diazonium group with a hydrogen atom.
This sequence of reduction followed by diazotization and substitution provides a powerful synthetic route to a diverse array of 3-substituted-5-fluorophenylpyridines.
Utilization of the Fluoro Group for Targeted Nucleophilic Substitutions
The fluorine atom on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group located in the meta position. This allows for the selective replacement of the fluorine atom with various nucleophiles.
The reactivity of the fluoro group in SNAr reactions makes it a valuable handle for introducing a range of functional groups. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, undergoes SNAr reactions with oxygen, sulfur, and nitrogen nucleophiles to afford a variety of substituted benzenes. beilstein-journals.orgnih.govresearchgate.net Similarly, the fluoro group in this compound can be displaced by nucleophiles such as alkoxides, thiolates, and amines.
The efficiency of these SNAr reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. This targeted functionalization provides a direct route to compounds that might be difficult to synthesize through other methods.
Design and Synthesis of Complex Heterocyclic Scaffolds Incorporating the this compound Moiety
The versatile reactivity of this compound makes it an ideal starting material for the construction of more complex heterocyclic scaffolds. rsc.org Fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures and potential for specific interactions with biological targets. nih.gov
By strategically employing the functional groups present in this compound, a variety of annulated systems can be synthesized. For example, the amine derivative can be used as a building block in condensation reactions to form fused pyrimidines, quinolines, or other heterocyclic rings. scielo.br Multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, can also be utilized. rsc.org
The design and synthesis of these complex scaffolds are often guided by the desire to create molecules with specific biological activities or material properties. The this compound moiety can serve as a core structure that can be elaborated upon to generate libraries of diverse compounds for screening and optimization. mdpi.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-Fluoropyridine (B146971) |
| α-Fluoro-α,β-unsaturated oximes |
| 3-Bromo-4-nitropyridine N-oxide |
| 3-Fluoro-4-nitropyridine N-oxide |
| 3-Fluoro-4-aminopyridine |
| 3-(5-Amino-3-fluorophenyl)pyridine |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene |
| 2-Amino-5-nitropyridine |
| 3-Nitropyridine (B142982) |
| 2-Chloro-5-nitrophenol |
| 2-Chloro-5-hydroxylaminophenol |
| 2-Amino-5-chlorohydroquinone |
| Aminohydroquinone |
| 3-Nitrophenol |
| 3-Hydroxylaminophenol |
| 3-Aminophenol |
| 3-Fluoro-2-pyridinecarbonitrile |
| Isoplagiochin D |
| 3-Amino-2-chloropyridine |
| 2,3-Dichloropyridine |
| 3-Aminopyridine |
| 2-Chloro-3-aminopyridine |
| 2,3-Dibromopyridine |
| Pexidartinib |
| 3-Fluoro-2-nitropyridine |
| 4-Amino-3-fluoro-5-nitropyridine |
| 1-(2-Fluoro-5-nitrophenyl)-3-(3-pyridylmethyl)urea |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| 5-Fluoropyridine-3-carbaldehyde |
| 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile |
| Pyridazin-3-one |
| 2-Amino-5-arylazopyridine |
| Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones |
| Pyrrolo[3,4-b]pyridin-5-ones |
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines |
| Quinazoline amine |
| Pentafluorosulfanylpyrazole |
| Pentafluorosulfanyl-1,2,3-triazole |
Broader Research Implications of 3 3 Fluoro 5 Nitrophenyl Pyridine and Its Derivatives
Role in Medicinal Chemistry Research as a Privileged Scaffold for Compound Design
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets. sciencepublishinggroup.com The addition of a substituted phenyl ring, as seen in 3-(3-Fluoro-5-nitrophenyl)pyridine, creates a biaryl structure that is common in many biologically active compounds. The specific substitutions on the phenyl ring—a fluorine atom and a nitro group—are of particular interest to medicinal chemists.
Fluorine substitution is a widely used strategy in drug design to enhance a molecule's pharmacological profile. The introduction of fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability. drugbank.com The nitro group, also a common feature in medicinal chemistry, can be a key pharmacophore or can be used as a synthetic handle for further derivatization.
While direct research on this compound is limited, the broader class of nitrophenylpyridine derivatives has been explored. For instance, the nifedipine (B1678770) nitrophenylpyridine analog is a known metabolite of the cardiovascular drug nifedipine. usp.orgsigmaaldrich.com This highlights the relevance of the nitrophenylpyridine core in drug metabolism and action. Furthermore, derivatives of 1,8-naphthyridine, a related nitrogen-containing heterocyclic scaffold, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Similarly, 1,5-naphthyridine (B1222797) derivatives have been identified as potent inhibitors of TGF-beta type I receptor, a key target in cancer therapy. nih.gov
Given these precedents, this compound and its derivatives are promising candidates for the development of new therapeutic agents, particularly as kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. nih.govnih.gov The combination of the pyridine, fluorophenyl, and nitrophenyl moieties provides a rich platform for creating diverse chemical libraries for high-throughput screening.
Applications in Catalysis as Ligands for Transition Metal Complexes
Pyridine-containing molecules are extensively used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. These ligands can influence the reactivity and selectivity of catalytic reactions. The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects the catalytic activity of the metal complex.
In the case of this compound, the electron-withdrawing nature of the fluoro and nitro groups on the appended phenyl ring would electronically influence the pyridine nitrogen. This could be advantageous in certain catalytic applications. For example, metal complexes of 3-thiophene carboxamides containing a pyridine ring have been synthesized and characterized, demonstrating the versatility of pyridyl-based ligands. nih.gov
While specific catalytic applications of this compound have not been reported, related pyridyl compounds have been investigated. For instance, palladium catalysts modified with triphenylphosphine (B44618), a phosphorus-based ligand, have shown enhanced selectivity in hydrogenation reactions. nih.gov The development of new nitrogen-based ligands is an active area of research, and the structural features of this compound make it an interesting candidate for exploration in this context.
Potential in Material Science for Functional Material Development
The rigid, conjugated structure of this compound suggests its potential as a building block for functional organic materials. Pyridine-containing polymers and materials are of growing interest for applications in electronics, photonics, and sensing.
Terpyridine derivatives, which contain three pyridine units, have been used to create functional materials for photovoltaic applications, such as in dye-sensitized solar cells. nih.gov These materials can also be used as catalysts and for the generation of hydrogen. nih.gov The incorporation of fluorine into organic materials can enhance their thermal stability and introduce desirable electronic properties.
The nitro group in this compound could also play a role in the properties of materials derived from it. For example, nitrofurantoin, an antibacterial drug, has been used to create cocrystals with interesting supramolecular architectures. nih.gov The ability of the nitro group to participate in intermolecular interactions could be exploited in the design of new crystalline materials with specific optical or electronic properties.
Furthermore, polyacetylenes functionalized with pyrene (B120774) have been synthesized and their photoluminescence properties studied. ossila.com The phenylpyridine core of this compound could similarly be incorporated into polymeric structures to create materials with interesting photophysical characteristics.
Contribution to Fundamental Organic Chemistry Principles and Synthetic Methodology Advancement
The synthesis of substituted biaryl compounds and functionalized pyridines is a central theme in modern organic chemistry. The preparation of this compound itself would likely involve cross-coupling reactions, such as the Suzuki or Negishi coupling, which are cornerstones of synthetic organic chemistry. The development of efficient and selective methods for the synthesis of such molecules is an ongoing area of research. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize 5-pyridyl-2-furaldehydes. nih.gov
The reactivity of the fluoro and nitro groups on the phenyl ring, as well as the pyridine nitrogen, provides multiple avenues for further chemical modification. The development of synthetic methodologies to selectively functionalize each part of the molecule would be a valuable contribution to the field of organic synthesis. For example, the synthesis of 3-fluoropyridine (B146971) derivatives often requires specialized methods due to the electronic nature of the pyridine ring. chemicalbook.com The presence of the nitro group could also be used to direct further substitutions on the phenyl ring or be reduced to an amino group, opening up a wide range of possible transformations. The synthesis of related compounds like 3-fluoro-2-pyridinecarbonitrile serves as a building block for more complex molecules in medicinal chemistry and material science. ossila.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3-Fluoro-5-nitrophenyl)pyridine, and how do reaction conditions influence product purity?
- Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 3-fluoro-5-nitrophenyl group to the pyridine ring. Key steps include:
- Halogenation : Introducing a halogen (e.g., bromine) at the pyridine's 3-position using reagents like N-iodosuccinimide (NIS) in acetone .
- Coupling : Reacting with a boronic acid derivative of 3-fluoro-5-nitrobenzene under inert conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 90–105°C) .
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical Parameters : Temperature control (<5°C during halogenation), solvent polarity, and catalyst loading significantly affect yield and purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C/¹⁹F): Assigns substituent positions and confirms fluorine incorporation .
- IR : Identifies nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangement and electronic effects of the nitro and fluoro groups on the pyridine ring .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug Discovery : Acts as a scaffold for kinase inhibitors due to pyridine’s ability to coordinate with metal ions in enzyme active sites .
- Probe Development : The nitro group facilitates photoaffinity labeling for studying target engagement in biological systems .
- SAR Studies : Modifying substituents (e.g., replacing nitro with cyano) to optimize binding affinity and pharmacokinetics .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene/EtOH mixtures to balance reaction rate and side-product formation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Q. What computational and experimental strategies are used to analyze the electronic effects of the 3-fluoro and 5-nitro substituents?
- Methodological Answer :
- DFT Calculations : Predict electron-withdrawing effects of -NO₂ and -F groups on pyridine’s aromaticity and reactivity .
- Cyclic Voltammetry : Measure reduction potentials of the nitro group to assess its role in redox-active drug candidates .
- Hammett Constants : Quantify substituent effects on reaction rates (e.g., σₚ values for meta-fluoro and para-nitro groups) .
Q. How does this compound serve as a precursor in materials science, particularly for functional polymers?
- Methodological Answer :
- Coordination Polymers : The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form porous frameworks for gas storage .
- Electron-Deficient Monomers : The nitro and fluoro groups enhance electron affinity, making the compound suitable for n-type semiconductors in organic electronics .
- Post-Synthetic Modification : Reduce the nitro group to -NH₂ for subsequent functionalization (e.g., amide coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
